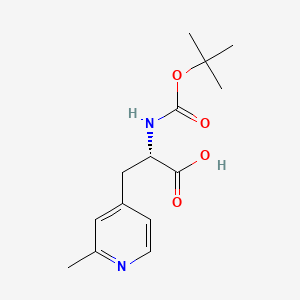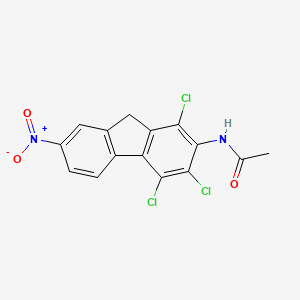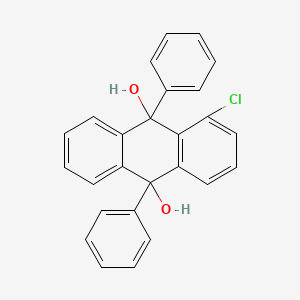
1-Chloro-9,10-diphenylanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-9,10-diphenylanthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to the anthracene core, which is further substituted with phenyl groups at the 9 and 10 positions. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-diphenylanthracene-9,10-diol typically involves multi-step organic reactions. One common method starts with the chlorination of 9,10-diphenylanthracene, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-9,10-diphenylanthracene-9,10-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Chloro-9,10-diphenylanthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which 1-Chloro-9,10-diphenylanthracene-9,10-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of light, which can be harnessed for specific purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A parent compound without the chlorine and hydroxyl groups.
1-Chloro-9,10-diphenylanthracene: A derivative with only the chlorine substitution.
9,10-Dihydroxyanthracene: A compound with hydroxyl groups but without phenyl substitutions.
Uniqueness
1-Chloro-9,10-diphenylanthracene-9,10-diol is unique due to the combination of chlorine and hydroxyl groups along with phenyl substitutions. This combination imparts distinct photophysical properties, making it particularly useful in applications requiring specific fluorescence characteristics.
Eigenschaften
CAS-Nummer |
69470-35-5 |
|---|---|
Molekularformel |
C26H19ClO2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
InChI-Schlüssel |
QGUARODFGRMJTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


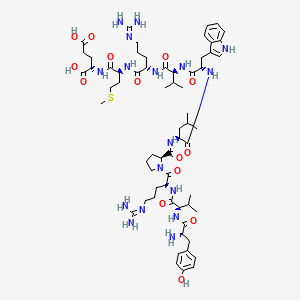
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
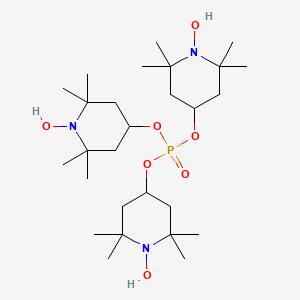
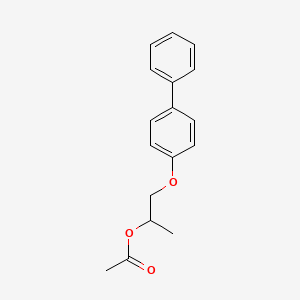
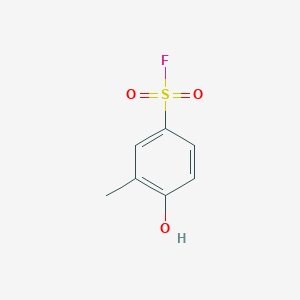
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
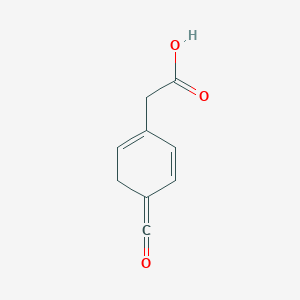
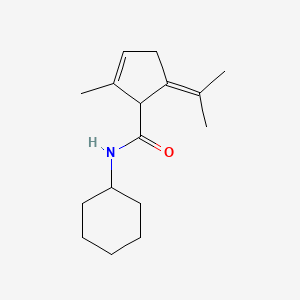
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
